4-(5-Chlorothiophen-2-yl)butan-1-amine
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Overview
Description
4-(5-Chlorothiophen-2-yl)butan-1-amine is an organic compound with the molecular formula C8H12ClNS It is a derivative of thiophene, a sulfur-containing heterocycle, and features a butan-1-amine chain substituted with a chlorine atom at the 5-position of the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chlorothiophen-2-yl)butan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-chlorothiophene-2-carboxylic acid.
Reduction: The carboxylic acid group is reduced to an alcohol using a reducing agent such as lithium aluminum hydride (LiAlH4).
Conversion to Bromide: The alcohol is then converted to a bromide using phosphorus tribromide (PBr3).
Amination: The bromide is reacted with butan-1-amine under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(5-Chlorothiophen-2-yl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The thiophene ring can be reduced under hydrogenation conditions.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under appropriate conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of dihydrothiophene derivatives.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
4-(5-Chlorothiophen-2-yl)butan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways involving amine-containing compounds.
Industry: Used in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(5-Chlorothiophen-2-yl)butan-1-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the context of its use, such as inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorothiophen-2-yl)butan-1-amine: Similar structure but with chlorine at the 4-position.
4-(5-Bromothiophen-2-yl)butan-1-amine: Bromine instead of chlorine.
4-(5-Methylthiophen-2-yl)butan-1-amine: Methyl group instead of chlorine.
Uniqueness
4-(5-Chlorothiophen-2-yl)butan-1-amine is unique due to the specific positioning of the chlorine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthesis and specific applications in research and industry.
Properties
Molecular Formula |
C8H12ClNS |
---|---|
Molecular Weight |
189.71 g/mol |
IUPAC Name |
4-(5-chlorothiophen-2-yl)butan-1-amine |
InChI |
InChI=1S/C8H12ClNS/c9-8-5-4-7(11-8)3-1-2-6-10/h4-5H,1-3,6,10H2 |
InChI Key |
TURFELNEHAJUBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Cl)CCCCN |
Origin of Product |
United States |
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